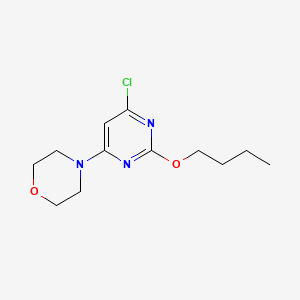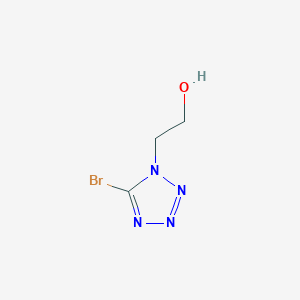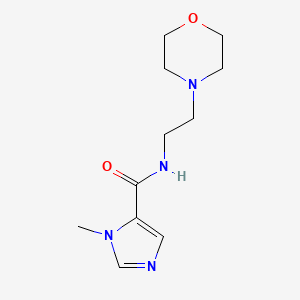
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with butoxy, chloro, and morpholinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)pyrimidine with n-butyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the substituents.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.
Applications De Recherche Scientifique
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing its biological activity. For example, the morpholinyl group may enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(morpholin-4-yl)pyrimidine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-n-Butoxy-4-chloro-5-(morpholin-4-yl)pyrimidine: Similar structure but with different substitution patterns, potentially leading to varied biological activities.
Uniqueness
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is unique due to its specific combination of substituents, which can confer distinct physicochemical properties and biological activities. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C12H18ClN3O2 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
4-(2-butoxy-6-chloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-3-6-18-12-14-10(13)9-11(15-12)16-4-7-17-8-5-16/h9H,2-8H2,1H3 |
Clé InChI |
FEBPMHLKIHWNRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8389482.png)


![n-Naphtho[1,2-d]thiazol-2-yl-isonicotinamide](/img/structure/B8389507.png)










